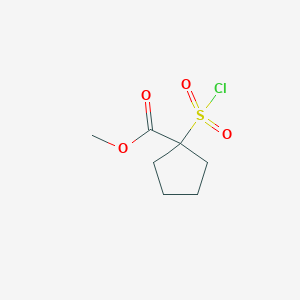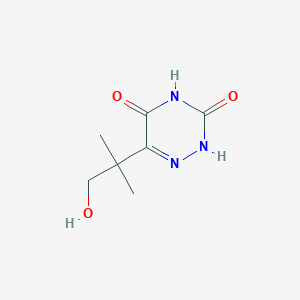![molecular formula C14H24N4O B2436566 3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea CAS No. 2097868-76-1](/img/structure/B2436566.png)
3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a tert-butyl group, a pyrazole ring, and a cyclohexyl group, which are linked through a urea moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation of the pyrazole ring using tert-butyl bromide in the presence of a base such as potassium carbonate.
Cyclohexyl Group Attachment: The cyclohexyl group can be attached to the pyrazole ring through a nucleophilic substitution reaction using cyclohexyl bromide.
Urea Formation: The final step involves the reaction of the substituted pyrazole with an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring or the cyclohexyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring or the cyclohexyl group.
Reduction: Reduced forms of the urea moiety or the pyrazole ring.
Substitution: Substituted pyrazole or cyclohexyl derivatives.
科学的研究の応用
3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate the function of a receptor by binding to its ligand-binding domain. The exact molecular pathways involved depend on the specific biological context and the target molecule.
類似化合物との比較
3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea can be compared with other similar compounds, such as:
3-tert-butyl-1-[4-(1H-pyrazol-1-yl)phenyl]urea: Similar structure but with a phenyl group instead of a cyclohexyl group.
3-tert-butyl-1-[4-(1H-pyrazol-1-yl)butyl]urea: Similar structure but with a butyl group instead of a cyclohexyl group.
3-tert-butyl-1-[4-(1H-pyrazol-1-yl)methyl]urea: Similar structure but with a methyl group instead of a cyclohexyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-tert-butyl-3-(4-pyrazol-1-ylcyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-14(2,3)17-13(19)16-11-5-7-12(8-6-11)18-10-4-9-15-18/h4,9-12H,5-8H2,1-3H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAOYBTTXYICIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1CCC(CC1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate](/img/structure/B2436487.png)
![N-[(4-methoxyphenyl)methyl]-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide](/img/structure/B2436488.png)
![1-(cyclopropanesulfonyl)-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}azetidine-3-carboxamide](/img/structure/B2436490.png)
![1-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-4-[1-(pyridin-3-yl)ethyl]piperazine](/img/structure/B2436493.png)

![N-(4-chlorophenyl)-2-{[5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2436495.png)
![2-Methyl-5-((4-methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2436496.png)

![ethyl (2Z)-3,4-dimethyl-2-{[2-(naphthalen-1-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2436499.png)

![3,6-bis(2-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2436502.png)

![Butyl {[3-cyano-6-hydroxy-4-(4-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2436505.png)
